molecular formula C8H2Cl2F4O B1586901 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride CAS No. 261763-03-5

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1586901
M. Wt: 261 g/mol
InChI Key: WWXKIEVIKMYSCL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride, also known as CF3CCl2COCl, is a fluorinated organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid that is usually obtained by the reaction of trifluoromethylbenzoyl chloride and chlorodifluoromethane. CF3CCl2COCl has a strong odor and is a volatile compound, which makes it a useful reagent for a variety of reactions. It has been used in a range of research fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Nucleoside Analogs

One application of compounds related to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is in the synthesis of nucleoside analogs. For example, Maruyama et al. (1999) detailed a method to introduce fluorine at the 2'-carbon of nucleosides, which is crucial for the synthesis of certain antiviral and anticancer drugs (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999).

Creation of Quinazolinones

The compound also finds use in synthesizing quinazolinones, as demonstrated by Deetz et al. (2001). They used 2-fluoro substituted benzoyl chlorides for the cyclocondensation with 2-amino-N-heterocycles, forming quinazolinones that have applications in pharmaceutical research (Deetz, Malerich, Beatty, & Smith, 2001).

Drug Intermediates

Zhou Xiao-rui (2006) synthesized an important drug intermediate, 3,5-bis(trifluoromethyl)benzoyl chloride, from a related compound, highlighting its significance in pharmaceutical manufacturing (Zhou Xiao-rui, 2006).

Trifluoromethylation Reactions

Dukat and Naumann (1985) explored the trifluoromethylation reactions of inorganic and organic acid chlorides with (CF3)2Cd·D, showcasing the role of such compounds in generating trifluoromethylated products (Dukat & Naumann, 1985).

Synthesis of Fluoro-derivatives

Research by Banks et al. (1990) indicates the potential of fluorinated benzoyl chlorides, like the compound , in the 'Halex' fluorination process, converting chlorinated benzaldehydes and benzoyl chlorides into fluorinated derivatives (Banks, Mothersdale, Tipping, Tsilipoulos, Cozens, Wotton, & Tatlow, 1990).

Rate Constants in Hydrolyses

Bentley (2015) investigated the hydrolyses of similar acid derivatives, highlighting their use in understanding reaction mechanisms and kinetics in various solvents (Bentley, 2015).

properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXKIEVIKMYSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378709
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride

CAS RN

261763-03-5
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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